5-Isothiazolemethanol
Overview
Description
5-Isothiazolemethanol is a heterocyclic organic compound with the molecular formula C4H5NOS. It features a five-membered ring containing sulfur and nitrogen atoms, making it part of the isothiazole family. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
Isothiazole derivatives have been reported to exhibit fungicidal activity, suggesting that their targets may be enzymes or proteins essential for fungal growth .
Mode of Action
Isothiazole derivatives have been reported to induce systemic acquired resistance (sar) in plants, enhancing their resistance against subsequent pathogen attacks . This suggests that 5-Isothiazolemethanol may interact with its targets to modulate their function, leading to changes in the organism’s response to pathogens.
Biochemical Pathways
Given the reported fungicidal activity of isothiazole derivatives, it can be inferred that the compound may interfere with biochemical pathways essential for fungal growth and survival .
Pharmacokinetics
The compound’s predicted properties, such as its boiling point (1358±220 °C) and density (1339±006 g/cm3), suggest that it may have good bioavailability .
Result of Action
Based on the reported fungicidal activity of isothiazole derivatives, it can be inferred that the compound may inhibit the growth and proliferation of fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Isothiazolemethanol typically involves the sulfation of isothiazole. This process includes reacting isothiazole with sulfuric acid to obtain the sulfate of 1,2-thiazol-5-ylmethanol, followed by a reduction reaction to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed approaches and condensation reactions. These methods allow for the efficient synthesis of isothiazole derivatives with various functional groups .
Chemical Reactions Analysis
Types of Reactions: 5-Isothiazolemethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted isothiazole derivatives .
Scientific Research Applications
5-Isothiazolemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Industry: It is utilized in the production of biocides, fungicides, and other industrial chemicals.
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a similar structure but different properties.
Isothiazolinone: A derivative with potent antimicrobial properties.
Uniqueness: 5-Isothiazolemethanol stands out due to its specific reactivity and the ability to form various derivatives with significant biological activities. Its unique combination of sulfur and nitrogen atoms in the ring structure contributes to its distinct chemical behavior and applications .
Properties
IUPAC Name |
1,2-thiazol-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-3-4-1-2-5-7-4/h1-2,6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJLMGHKRZLAFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339900 | |
Record name | 5-Isothiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1710-66-3 | |
Record name | 5-Isothiazolemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20339900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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